molecular formula C14H18N3O6P B11386408 Diethyl [5-(methylamino)-2-(4-nitrophenyl)-1,3-oxazol-4-yl]phosphonate

Diethyl [5-(methylamino)-2-(4-nitrophenyl)-1,3-oxazol-4-yl]phosphonate

Cat. No.: B11386408
M. Wt: 355.28 g/mol
InChI Key: LWICANPIGKMYPY-UHFFFAOYSA-N
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Description

Diethyl [5-(methylamino)-2-(4-nitrophenyl)-1,3-oxazol-4-yl]phosphonate is a complex organic compound that belongs to the class of phosphonates. This compound features a unique structure with an oxazole ring substituted with a nitrophenyl group and a methylamino group, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl [5-(methylamino)-2-(4-nitrophenyl)-1,3-oxazol-4-yl]phosphonate typically involves multi-step organic reactions. One common method includes the reaction of 4-nitrobenzaldehyde with methylamine to form an intermediate Schiff base, which is then cyclized with diethyl phosphite under controlled conditions to yield the desired oxazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatographic techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Diethyl [5-(methylamino)-2-(4-nitrophenyl)-1,3-oxazol-4-yl]phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Diethyl [5-(methylamino)-2-(4-nitrophenyl)-1,3-oxazol-4-yl]phosphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Diethyl [5-(methylamino)-2-(4-nitrophenyl)-1,3-oxazol-4-yl]phosphonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The nitrophenyl group plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl [5-(amino)-2-(4-nitrophenyl)-1,3-oxazol-4-yl]phosphonate
  • Diethyl [5-(methylamino)-2-(4-chlorophenyl)-1,3-oxazol-4-yl]phosphonate
  • Diethyl [5-(methylamino)-2-(4-methoxyphenyl)-1,3-oxazol-4-yl]phosphonate

Uniqueness

Diethyl [5-(methylamino)-2-(4-nitrophenyl)-1,3-oxazol-4-yl]phosphonate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitrophenyl group enhances its reactivity and potential biological activity compared to similar compounds .

Properties

Molecular Formula

C14H18N3O6P

Molecular Weight

355.28 g/mol

IUPAC Name

4-diethoxyphosphoryl-N-methyl-2-(4-nitrophenyl)-1,3-oxazol-5-amine

InChI

InChI=1S/C14H18N3O6P/c1-4-21-24(20,22-5-2)14-13(15-3)23-12(16-14)10-6-8-11(9-7-10)17(18)19/h6-9,15H,4-5H2,1-3H3

InChI Key

LWICANPIGKMYPY-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=C(OC(=N1)C2=CC=C(C=C2)[N+](=O)[O-])NC)OCC

Origin of Product

United States

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